(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQUKNFAIHIJOJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in recent years due to its diverse biological activities. This compound is characterized by its unique structure that includes a dimethylamino group and two hydroxyl substituents on the phenyl ring, which are believed to contribute significantly to its pharmacological effects.

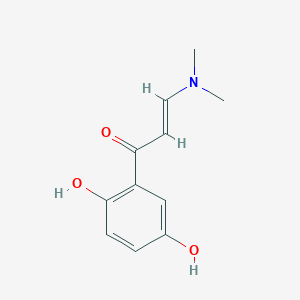

Chemical Structure

The chemical formula of this compound is , with a molecular weight of 207.23 g/mol. Its structure can be represented as follows:

1. Antioxidant Activity

Chalcone derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases. Studies have shown that the presence of hydroxyl groups enhances their electron-donating ability, thereby increasing their antioxidant capacity.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases where these cytokines play a pivotal role.

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. The results suggest that it possesses moderate inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

4. Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. For instance, in vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cells by inducing G0/G1 phase arrest.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by researchers investigated the antioxidant and anti-inflammatory activities of various chalcone derivatives, including this compound. The compound was subjected to DPPH radical scavenging assays and showed an IC50 value of 25 µM, indicating strong antioxidant activity. Additionally, it reduced the production of NO in LPS-stimulated macrophages by 40%, demonstrating its anti-inflammatory potential.

Study 2: Anticancer Activity

In another study, the effects of this compound on human breast cancer cell lines were evaluated. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent significant apoptosis, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one":

This compound

"this compound" is a chemical compound with the molecular formula . Other names include 2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)-, (2E)- . The CAS number for this compound is 2027562-77-0 .

Scientific Research Applications

While the provided search results do not offer extensive details regarding specific applications of "this compound," they do provide some context clues:

- As a chemical intermediate: Chemical compound entries such as those found in chemical databases and catalogs, suggest its potential use as a building block in organic synthesis .

- Inhibitor Research: Benzazole derivatives, some containing dihydroxyphenyl rings, have been evaluated as inhibitors of BACE1, AChE, and BChE, as well as anti-Aβ aggregation . Further research could explore the potential of "this compound" and similar compounds in inhibiting these biological targets.

- AChE Inhibitory Activity: Some compounds with dihydroxyphenyl rings have shown interesting binding modes with the catalytic sites of AChE via interactions with specific amino acids . The dihydroxy substituents are important for polar interactions and form hydrogen bonds with G120, Y133, and E202 .

- Chalcone Derivatives: The search results mention a chalcone derivative with a similar structure, which was analyzed using DFT calculations for its molecular structure, nonlinear optical properties, and spectroscopic characteristics . Chalcones and their derivatives are known for a wide range of biological activities, including antibacterial effects .

Data Tables and Case Studies

Unfortunately, the search results do not contain specific data tables or well-documented case studies directly focusing on the applications of "this compound".

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chalcone derivatives with dimethylamino and hydroxyl substituents exhibit distinct structural variations based on substituent positions and ring systems:

Key Observations :

- The 2,5-dihydroxy substitution promotes greater planarity than 3,5-dihydroxy analogs due to symmetric H-bonding with the carbonyl group .

- Fluorine or methoxy substituents reduce steric hindrance compared to bulkier groups, enhancing crystallinity .

Electronic and Optical Properties

Substituents significantly modulate electronic transitions and NLO responses:

Key Observations :

- The 2,5-dihydroxy derivative shows moderate NLO activity compared to nitro-substituted chalcones but outperforms single–OH analogs like DPHP.

- Anthracene-based chalcones (e.g., AN-1) exhibit superior NLO properties due to extended conjugation .

Key Observations :

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2,5-dihydroxyacetophenone and dimethylamino-substituted aldehydes. Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

Q. How is the crystal structure determined, and what parameters define its molecular packing?

Single-crystal XRD analysis reveals:

Q. What computational methods validate experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Bond lengths (e.g., C=O: 1.23 Å vs. XRD: 1.25 Å) and angles (deviation <2°) .

- Frontier molecular orbitals (HOMO-LUMO gap ~4.0 eV) correlating with UV-Vis λmax (~350 nm) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data be resolved?

- Scenario : If DFT-predicted λmax deviates from UV-Vis results, re-evaluate solvent effects (PCM models) or consider higher-level theory (e.g., TD-DFT with CAM-B3LYP) .

- Validation : Cross-check crystallographic thermal parameters (Beq) with DFT-derived vibrational frequencies to assess dynamic disorder .

Q. What strategies improve the antimicrobial activity of this compound?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to enhance membrane permeability .

- Bioassay optimization : Use microdilution assays (MIC: 16–64 µg/mL) against Gram-positive bacteria (e.g., S. aureus) with positive controls (e.g., ciprofloxacin) .

Q. How do non-covalent interactions influence the compound’s optical properties?

- Polarizable continuum models (PCM) : Simulate solvent effects on hyperpolarizability (β: ~50 × 10⁻³⁰ esu) for nonlinear optical (NLO) applications .

- Charge-transfer analysis : Electron density difference maps reveal intramolecular charge transfer (ICT) from dimethylamino to carbonyl groups .

Q. What methodological frameworks guide comparative studies of structural analogs?

- Comparative crystallography : Analyze substituent effects on packing motifs (e.g., halogen substitution increasing π-π stacking) .

- Multivariate statistics : Use Principal Component Analysis (PCA) to correlate substituent electronegativity with bioactivity .

Q. How can hydrogen-bonding networks be engineered to modulate solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.